molecular formula C18H21N3O4S B4120044 N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

Cat. No. B4120044
M. Wt: 375.4 g/mol
InChI Key: FGMKOOAIRDYDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as TFP, is a compound that has been synthesized and studied for its potential applications in scientific research. TFP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further study.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and protein interactions. N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to interact with a variety of targets, including G protein-coupled receptors, enzymes, and ion channels.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the regulation of ion channel function. N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has several advantages for use in laboratory experiments, including its ability to modulate a variety of targets and its potential as a drug candidate for the treatment of various diseases. However, N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide also has several limitations, including its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, including further investigation of its mechanism of action, the development of more potent and selective derivatives, and the exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide may have potential applications in other scientific fields, such as materials science and nanotechnology.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been studied for its effects on enzymes and protein interactions. In neuroscience, N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been studied for its potential as a tool for studying the mechanisms of neurotransmitter release.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-23-14-6-5-13(12-16(14)24-2)19-18(26)21-9-7-20(8-10-21)17(22)15-4-3-11-25-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMKOOAIRDYDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.